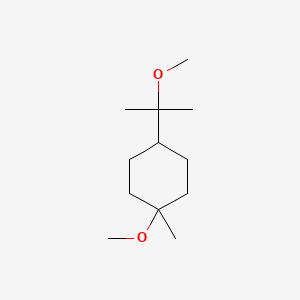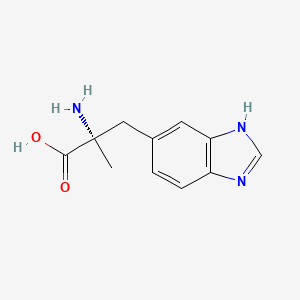![molecular formula C72H72 B14695966 Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene CAS No. 24330-18-5](/img/structure/B14695966.png)
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene is a highly complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and numerous double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of such complex compounds is often challenging and may require specialized equipment and conditions. The scalability of the synthesis process is a critical factor, and optimization of reaction conditions is essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The specific conditions, such as solvent, temperature, and reaction time, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50
Chemistry: As a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Potential use in studying the interactions of complex hydrocarbons with biological systems.
Medicine: Exploration of its potential as a therapeutic agent or drug delivery system.
Industry: Use in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene would depend on its interactions with molecular targets and pathways. These interactions could involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene include other polycyclic hydrocarbons with multiple fused rings and double bonds. Examples include:
- This compound
- Other polycyclic aromatic hydrocarbons (PAHs) : Compounds with multiple aromatic rings, such as benzo[a]pyrene and chrysene.
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the potential for unique chemical and biological properties. Its multiple fused rings and numerous double bonds make it a subject of interest for further research and exploration.
Propriétés
Numéro CAS |
24330-18-5 |
|---|---|
Formule moléculaire |
C72H72 |
Poids moléculaire |
937.3 g/mol |
Nom IUPAC |
decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene |
InChI |
InChI=1S/C72H72/c1-10-55-28-30-57-12-2-14-59(47-57)32-34-61-16-4-18-63(49-61)36-38-65-20-6-22-67(51-65)40-42-69-24-8-26-71(53-69)44-45-72-27-9-25-70(54-72)43-41-68-23-7-21-66(52-68)39-37-64-19-5-17-62(50-64)35-33-60-15-3-13-58(48-60)31-29-56(11-1)46-55/h1-27,46-54H,28-45H2 |
Clé InChI |
KIRYUPYIWKINFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC(=CC=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC(=C8)CCC9=CC=CC(=C9)CCC2=CC=CC1=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
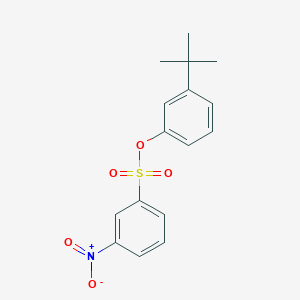
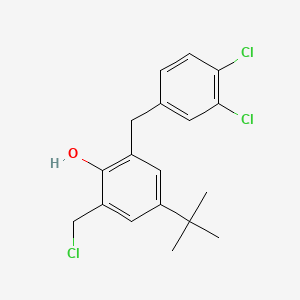


![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
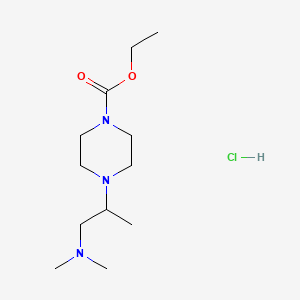
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)


